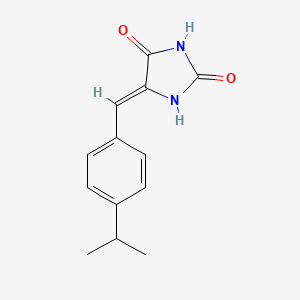

![molecular formula C29H29N5O2 B5502419 7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex pyrimidinyl and pyrrolopyrimidinyl compounds often involves multistep reactions, including condensations, cycloadditions, and nucleophilic substitutions. For example, the Biginelli reaction is a common method used for synthesizing dihydropyrimidine derivatives, as demonstrated by Hery Suwito et al. (2018) in the synthesis of a dihydrotetrazolopyrimidine derivative, showcasing a method that might be adapted for the synthesis of our target compound (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidinyl compounds can be characterized using various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as applied in the study by Hery Suwito et al. (2018). These methods provide detailed information on the molecular framework and the arrangement of functional groups within the compound.

Chemical Reactions and Properties

Pyrrolopyrimidinyl compounds can undergo a range of chemical reactions, including aminomethylation and alkylation, depending on the functional groups present in the structure. N. O. Saldabol et al. (1971) explored the aminomethylation of related compounds, indicating potential reactivity pathways for the target compound (N. O. Saldabol et al., 1971).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- The compound has been studied in the context of chemical reactions involving aminomethylation. For instance, Saldabol, Zeligman, and Giller (1971) investigated the aminomethylation of related compounds, focusing on morpholino- and piperidinomethylation processes. Their study provides insights into the structural behavior of similar chemical entities under specific reaction conditions (Saldabol, Zeligman, & Giller, 1971).

Catalytic Applications

- The compound is relevant in catalytic reactions, such as the Mannich-type reaction. Trost, Jaratjaroonphong, and Reutrakul (2006) developed a direct catalytic asymmetric Mannich reaction using imines bearing hydrolyzable nitrogen substituents. Their work highlights the compound's potential utility in synthesizing a broad array of hydroxyacetylated aromatics, including similar furan and pyrimidine derivatives (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Potential Pharmaceutical Applications

- Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) synthesized classical and nonclassical antifolates, including derivatives of pyrrolo[2,3-d]pyrimidine, as potential dihydrofolate reductase inhibitors and antitumor agents. This research suggests possible pharmaceutical applications of compounds structurally similar to 7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine in cancer treatment (Gangjee et al., 2007).

Synthesis of Novel Organic Molecules

- The molecule is part of studies focusing on the synthesis of new organic activators, as investigated by Onomura, Kouchi, Iwasaki, and Matsumura (2006). Their research on the reduction of aromatic imines could provide a foundation for developing novel organic molecules with potential applications in various fields (Onomura, Kouchi, Iwasaki, & Matsumura, 2006).

Development of Novel Heterocyclic Compounds

- The compound's structural framework serves as a basis for creating new heterocyclic compounds. Kuznetsov, Nam, and Chapyshev (2007) explored the synthesis of pyrido[3,4-d]pyrimidines, suggesting potential for developing a range of novel heterocyclic entities (Kuznetsov, Nam, & Chapyshev, 2007).

Eigenschaften

IUPAC Name |

7-(furan-2-ylmethyl)-3-(2-morpholin-4-ylethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O2/c30-28-26-25(22-8-3-1-4-9-22)27(23-10-5-2-6-11-23)34(20-24-12-7-17-36-24)29(26)31-21-33(28)14-13-32-15-18-35-19-16-32/h1-12,17,21,30H,13-16,18-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDVTJJNEFFKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

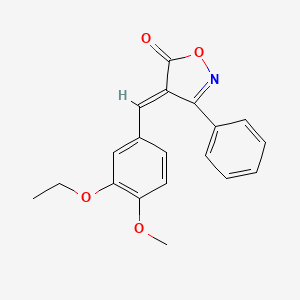

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

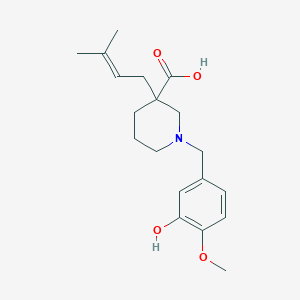

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)